molecular formula C26H40N2O2 B6032860 1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one

1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one

Cat. No.: B6032860
M. Wt: 412.6 g/mol
InChI Key: UZQGMWZUNRTUEA-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[221]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[221]heptan-2-one is a complex organic compound characterized by its bicyclic structure

Properties

IUPAC Name

1,7,7-trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O2/c1-15(19-17-9-11-25(7,21(19)29)23(17,3)4)27-13-14-28-16(2)20-18-10-12-26(8,22(20)30)24(18,5)6/h17-18,27-28H,9-14H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQGMWZUNRTUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2CCC(C1=O)(C2(C)C)C)NCCNC(=C3C4CCC(C3=O)(C4(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from simpler bicyclic ketones. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-3-[1-[2-[1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethylamino]ethylamino]ethylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .

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